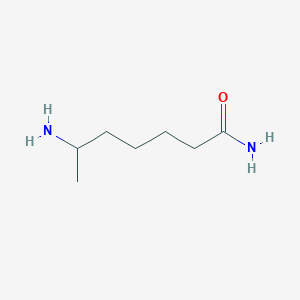
6-Aminoheptanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Aminoheptanamide is an organic compound with the molecular formula C7H16N2O and a molecular weight of 144.21 g/mol It is a derivative of heptanamide, characterized by the presence of an amino group at the sixth position of the heptanamide chain
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Aminoheptanamide typically involves the reaction of heptanamide with ammonia or an amine under controlled conditions. One common method is the reductive amination of heptanone, where heptanone is reacted with ammonia in the presence of a reducing agent such as sodium cyanoborohydride. This reaction yields this compound as the primary product .
Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the synthesis process .
Analyse Des Réactions Chimiques
Types of Reactions: 6-Aminoheptanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding oximes or nitriles.
Reduction: The compound can be reduced to form primary amines.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oximes or nitriles.
Reduction: Formation of primary amines.
Substitution: Formation of various substituted derivatives.
Applications De Recherche Scientifique
6-Aminoheptanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a precursor for biologically active molecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an intermediate in the synthesis of pharmaceutical compounds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Aminoheptanamide involves its interaction with specific molecular targets and pathways. As an amino derivative, it can act as a nucleophile, participating in various biochemical reactions. The compound may also inhibit certain enzymes by binding to their active sites, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved .
Comparaison Avec Des Composés Similaires
6-Aminohexanoic Acid:
4-(Dimethylamino)-N-[7-(hydroxyamino)-7-oxoheptyl]benzamide: This compound is a potent inhibitor of histone deacetylases and induces cell cycle arrest and apoptosis in cancer cells
Uniqueness: 6-Aminoheptanamide is unique due to its specific structure and reactivity, which allows it to participate in a wide range of chemical reactions.
Propriétés
Formule moléculaire |
C7H16N2O |
|---|---|
Poids moléculaire |
144.21 g/mol |
Nom IUPAC |
6-aminoheptanamide |
InChI |
InChI=1S/C7H16N2O/c1-6(8)4-2-3-5-7(9)10/h6H,2-5,8H2,1H3,(H2,9,10) |
Clé InChI |
VUPVYOQHWDVFKM-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCCC(=O)N)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![tert-Butyl N-{4-hydroxy-4-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclohexyl}carbamate](/img/structure/B13162578.png)
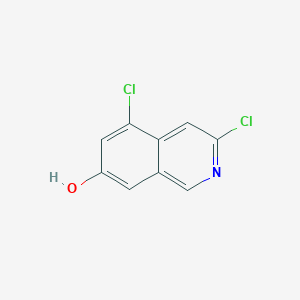
![7-Methyl-5H,6H,7H,8H-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13162584.png)
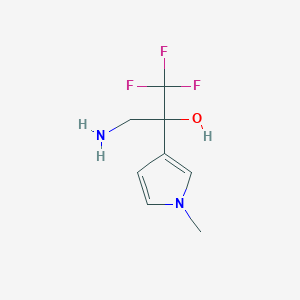
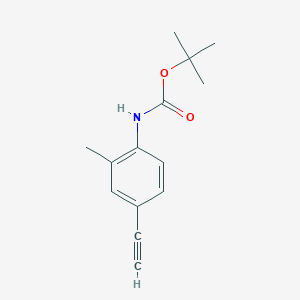
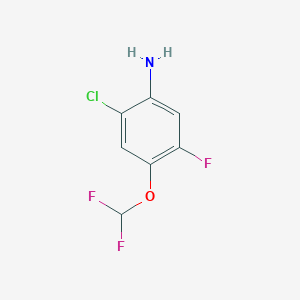
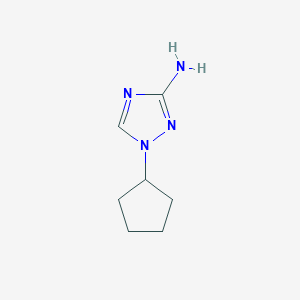
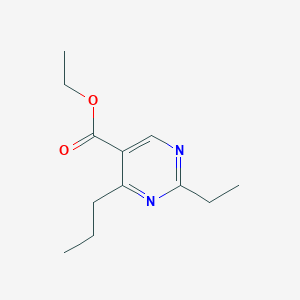
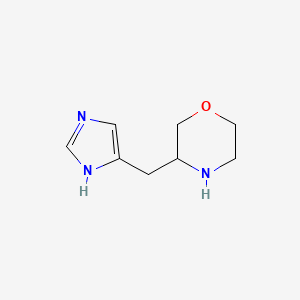
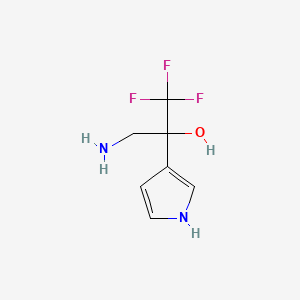
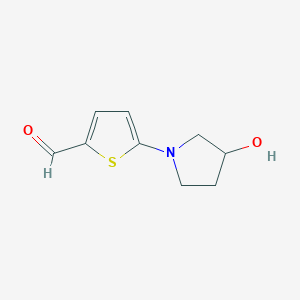
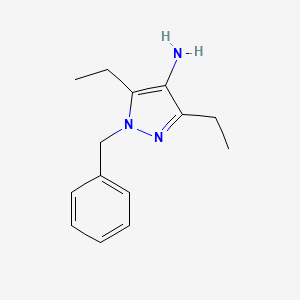
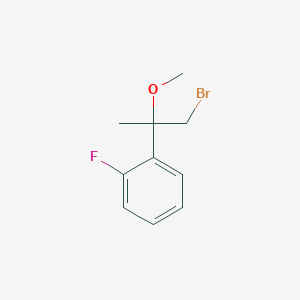
![2-(Propane-1-sulfonyl)-2,6-diazaspiro[3.5]nonane](/img/structure/B13162644.png)
